molecular formula C14H10N2O4 B5159175 2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B5159175
M. Wt: 270.24 g/mol
InChI Key: DLMPWSSKSIJITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is known for its unique structure and biological activity, which makes it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes, such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert a range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. However, further research is needed to fully understand the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile in lab experiments is its unique structure and biological activity, which makes it a promising candidate for the development of new drugs and therapies. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions that could be pursued in the study of 2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile. These include:
1. Further investigation of its mechanism of action to better understand its biological activity.
2. Exploration of its potential use as a scaffold for the development of new drugs and therapies.
3. Examination of its potential use in combination with other drugs to enhance its therapeutic effects.
4. Investigation of its potential use in the treatment of specific diseases, such as cancer and inflammatory disorders.
5. Development of new synthesis methods to improve the yield and purity of the compound.
Conclusion:
In conclusion, this compound is a promising compound with a unique structure and biological activity that makes it a potential candidate for the development of new drugs and therapies. While further research is needed to fully understand its mechanism of action and optimize its use in various applications, its potential applications in medicinal chemistry make it an exciting area of study for future research.

Synthesis Methods

The synthesis of 2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with 3-furaldehyde and malononitrile in the presence of a catalyst. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and dehydration, to yield the desired product.

Scientific Research Applications

2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has also been investigated for its potential use as a scaffold for the development of new drugs and therapies.

properties

IUPAC Name

2-amino-4-(furan-3-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-7-4-10-12(14(17)19-7)11(8-2-3-18-6-8)9(5-15)13(16)20-10/h2-4,6,11H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMPWSSKSIJITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=COC=C3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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